- Prins reaction between β-ethylenic alcohols and formaldehyde, Comptes Rendus des Seances de l'Academie des Sciences, 1972, 275(17), 957-9

Cas no 39161-15-4 ((2-methyloxolan-3-yl)methanol)

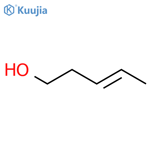

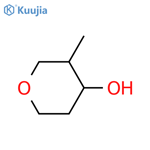

(2-methyloxolan-3-yl)methanol structure

商品名:(2-methyloxolan-3-yl)methanol

(2-methyloxolan-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-200460-0.1g |

(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |

39161-15-4 | 95% | 0.1g |

$272.0 | 2023-09-16 | |

| TRC | B497688-50mg |

(2-methyloxolan-3-yl)methanol |

39161-15-4 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Enamine | EN300-200460-2.5g |

(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |

39161-15-4 | 95% | 2.5g |

$1539.0 | 2023-09-16 | |

| Enamine | EN300-200460-0.5g |

(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |

39161-15-4 | 95% | 0.5g |

$613.0 | 2023-09-16 | |

| Enamine | EN300-200460-10.0g |

(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |

39161-15-4 | 95% | 10g |

$3376.0 | 2023-06-08 | |

| 1PlusChem | 1P01B8SU-500mg |

(2-methyloxolan-3-yl)methanol |

39161-15-4 | 95% | 500mg |

$717.00 | 2025-03-19 | |

| 1PlusChem | 1P01B8SU-10g |

(2-methyloxolan-3-yl)methanol |

39161-15-4 | 95% | 10g |

$4235.00 | 2024-05-03 | |

| A2B Chem LLC | AW03438-100mg |

(2-methyloxolan-3-yl)methanol |

39161-15-4 | 95% | 100mg |

$322.00 | 2024-04-20 | |

| 1PlusChem | 1P01B8SU-1g |

(2-methyloxolan-3-yl)methanol |

39161-15-4 | 95% | 1g |

$908.00 | 2025-03-19 | |

| A2B Chem LLC | AW03438-250mg |

(2-methyloxolan-3-yl)methanol |

39161-15-4 | 95% | 250mg |

$445.00 | 2024-04-20 |

(2-methyloxolan-3-yl)methanol 合成方法

合成方法 1

はんのうじょうけん

リファレンス

(2-methyloxolan-3-yl)methanol Raw materials

(2-methyloxolan-3-yl)methanol Preparation Products

(2-methyloxolan-3-yl)methanol 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

39161-15-4 ((2-methyloxolan-3-yl)methanol) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量